6-beta-Hydroxycortisol Sulfate

Steroid conjugation kinetics Sulfate metabolism Urinary excretion profiling

6-beta-Hydroxycortisol Sulfate (CAS 53587-06-7; molecular formula C₂₁H₃₀O₉S; molecular weight 458.52 g/mol) is the C-21 sulfate ester conjugate of 6β-hydroxycortisol, an endogenous steroid metabolite of cortisol formed primarily by hepatic cytochrome P450 3A4 (CYP3A4)-catalyzed 6β-hydroxylation followed by sulfotransferase-mediated sulfation. It belongs to the corticosteroid metabolite class and is excreted in urine as part of the phase II conjugation pathway that enhances water solubility for renal elimination.

Molecular Formula C21H30O9S
Molecular Weight 458.5 g/mol
Cat. No. B13421587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-beta-Hydroxycortisol Sulfate
Molecular FormulaC21H30O9S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O
InChIInChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
InChIKeyDHXWQUUKVSNJDI-UJXAPRPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-beta-Hydroxycortisol Sulfate: Definition, Endogenous Origin, and Procurement Relevance


6-beta-Hydroxycortisol Sulfate (CAS 53587-06-7; molecular formula C₂₁H₃₀O₉S; molecular weight 458.52 g/mol) is the C-21 sulfate ester conjugate of 6β-hydroxycortisol, an endogenous steroid metabolite of cortisol formed primarily by hepatic cytochrome P450 3A4 (CYP3A4)-catalyzed 6β-hydroxylation followed by sulfotransferase-mediated sulfation [1]. It belongs to the corticosteroid metabolite class and is excreted in urine as part of the phase II conjugation pathway that enhances water solubility for renal elimination [2]. As a procurement-grade reference standard, it is supplied at ≥95% purity by specialty chemical vendors for use as an analytical reference material in LC-MS/MS method development, biomarker validation, and in vitro metabolism studies .

Why Generic Substitution of 6-beta-Hydroxycortisol Sulfate with Other Cortisol Metabolites Is Scientifically Invalid


Although cortisol is metabolized into multiple conjugated and unconjugated species—including 6β-hydroxycortisol (unconjugated), cortisol-21-sulfate, tetrahydrocortisol-3-sulfate, and 6α-hydroxycortisol—these compounds differ fundamentally in their conjugation chemistry, enzymatic origin, chromatographic behavior, and biomarker response profiles. The C-21 sulfate moiety on 6-beta-hydroxycortisol Sulfate confers distinct physicochemical properties (enhanced polarity, altered MS/MS fragmentation) that are not shared by glucuronide conjugates or C-3 sulfates [1]. Furthermore, the CYP3A4-dependent formation of 6β-hydroxycortisol, followed by sulfation, makes this specific conjugate uniquely informative for phase I/phase II coupling studies, whereas unconjugated 6β-hydroxycortisol reports only on hydroxylation activity [2]. Generic substitution with any other cortisol metabolite would compromise analytical specificity, biomarker interpretation, and experimental reproducibility in CYP3A phenotyping applications [3].

Product-Specific Quantitative Evidence Guide for 6-beta-Hydroxycortisol Sulfate Selection


C-21 Sulfate Excretion Kinetics: Significantly Faster Than C-3 Sulfate Conjugates

6-beta-Hydroxycortisol Sulfate, as a C-21 sulfate conjugate retaining the intact 4-ene-3-oxo ring-A structure, is excreted considerably faster than C-3 sulfate conjugates such as tetrahydrocortisol-3-sulfate, which require prior reduction of ring-A before sulfation. The relative concentration of C-21 sulfates of ring-A-intact steroids (including 6β-hydroxycortisol-21-sulfate) in urine is much higher than the corresponding C-21 glucuronides [1]. In plasma, 6β-hydroxycortisol-21-sulfate constitutes 9% of all monosulfate-conjugated cortisol metabolites, ranking third in abundance among 19 identified monosulfates and exceeding cortisol-21-sulfate (8%) [2].

Steroid conjugation kinetics Sulfate metabolism Urinary excretion profiling

CYP3A4 Induction Response: 4-Fold Increase in Urinary 6β-Hydroxycortisol Excretion vs. Baseline

Urinary 6β-hydroxycortisol excretion is a validated marker of hepatic CYP3A4 induction. In healthy male adults, the mean basal 24-h urinary excretion was 273 µg/day (SD=74.5; n=12). In patients receiving long-term rifampicin monotherapy, excretion increased approximately 4-fold to 1,166 µg/day (SEM=248; n=7), and in patients on antiepileptic polytherapy (phenytoin/carbamazepine), the increase reached >8-fold (2,352 µg/day) [1]. By comparison, the urinary 6β-hydroxycortisol/cortisol ratio increased 4.1-fold after rifampicin induction in a separate clinical study [2], while troglitazone administration raised the 24-h ratio from 7.4±2.7 (day 10) to 16.1±6.2 (day 20), a 2.2-fold increase [3].

CYP3A4 induction Rifampicin Drug-drug interaction biomarker

Chromatographic Resolution from 6α-Hydroxycortisol: Baseline Separation Achieved (Rs ≥ 4.41)

6β-Hydroxycortisol must be analytically discriminated from its stereoisomer 6α-hydroxycortisol, as both are urinary cortisol metabolites. An HPLC method using an XTerra MS C₁₈ 5 µm column with stepwise gradient elution achieved baseline resolution with Rs = 4.41 (gradient program 2) and Rs = 4.60 (gradient program 3) for the 6α-OHF/6β-OHF pair [1]. The lower limit of quantification (LLOQ) was 5.02 ng/mL for 6α-OHF and 41.08 ng/mL for 6β-OHF, reflecting the differential UV absorbance and extraction efficiency of the two isomers. The within-day relative errors were −5.37% and −3.73% (gradient 2) for 6α-OHF and 6β-OHF, respectively, and inter-assay RSDs were ≤1.99% for both analytes [1]. Gas chromatography–mass spectrometry (GC-MS) with stable isotope dilution has also been validated for simultaneous determination of 6β-OHF, 6α-OHF, and 6β-hydroxycortisone using deuterated internal standards, with confirmed specificity [2].

Stereoisomer separation HPLC method validation Analytical specificity

Gender-Specific Urinary Excretion: Significantly Higher Basal 6β-Hydroxycortisol in Females vs. Males

Basal urinary 6β-hydroxycortisol excretion exhibits statistically significant gender dimorphism. Mean 24-h excretion in normal males was 298 µg/day vs. 399 µg/day in normal females (P significant), representing a 34% higher mean excretion in females [1]. In a radioimmunoassay study, urine 6β-hydroxycortisol ranges were 137–348 µg/24 h (mean 238±66, n=14) in males and 80–432 µg/24 h (mean 210±93, n=15) in females [2]. The urinary metabolic ratio 6β-OHC/cortisol varied >20-fold inter-individually and was significantly higher in Caucasian females vs. males (first demonstration in a Caucasian population; n=69 females, 27 males) [3]. This effect is pharmacologically relevant: CYP3A4 activity measured by midazolam clearance can be 20–40% higher in women [4], consistent with the 6β-hydroxycortisol urinary data.

Gender dimorphism CYP3A4 phenotyping Steroid excretion

6β-Hydroxylation Clearance Outperforms Urinary Ratio for CYP3A Phenotyping During Enzyme Inhibition

Furuta et al. (2003) demonstrated that endogenous cortisol 6β-hydroxylation clearance (Clₘ₍₆β₎) detects CYP3A inhibition by clarithromycin (200 mg every 12 h for 6 days), whereas the conventional urinary 6β-OHF/F ratio fails to reflect this inhibition [1]. The intra-individual variability in labeled cortisol renal clearance was 2.1- to 4.6-fold, and inter-individual variability was ~5-fold, which confounds the urinary ratio. Good correlations between endogenous and exogenous 6β-hydroxylation clearances (r = 0.7733, 0.9112, and 0.9534 for 2-, 4-, and 6–8 h urine collection periods) validate the clearance index [1]. In a separate study, Chen et al. (2006) found that fluvoxamine (moderate CYP3A inhibitor, 150 mg/day) reduced midazolam clearance ~1.5-fold and the urinary 6β-hydroxycortisol:cortisol ratio ~1.9-fold, but with high intra-individual variability (r² < 0.5 between markers; P > 0.05) [2].

CYP3A phenotyping Endogenous biomarker Clarithromycin inhibition

Sulfate vs. Glucuronide Conjugation: Differential Analytical Recovery Necessitates Conjugate-Specific Reference Standards

The sulfate fraction of cortisol metabolites constitutes only 5.3±1.9% of total conjugated metabolites in plasma, compared to the dominant glucuronide fraction [1]. However, for ring-A-intact C-21 steroids (including 6β-hydroxycortisol), sulfate conjugate concentrations substantially exceed the corresponding C-21 glucuronide concentrations [2]. In urine, sulfate conjugates as a group are excreted considerably slower than glucuronide conjugates [2]. In premature infants, 6β-OHF is predominantly excreted as sulfate (~60% or more sulfo-conjugated), whereas tetrahydrocortisone is mostly unconjugated, demonstrating that generalizations about conjugation patterns across cortisol metabolites are invalid [3]. Quantitative profiling of cortisol metabolites by LC-MSn achieved extraction recoveries of 65–95%, with glucuronide conjugation percentages estimated for each metabolite, confirming that conjugate-specific calibration is required [4].

Phase II metabolism Conjugate hydrolysis Method validation

Best Research and Industrial Application Scenarios for 6-beta-Hydroxycortisol Sulfate


LC-MS/MS Method Development and Validation for CYP3A4 Phenotyping in Drug-Drug Interaction Studies

6-beta-Hydroxycortisol Sulfate serves as the primary calibration standard for simultaneous LC-MS/MS quantification of 6β-hydroxycortisol (unconjugated, after solvolysis) and cortisol in human urine or plasma. The validated method achieves LLOQs of 38.5 pg/mL (plasma, picolinyl ester derivatization) and 0.05 ng/mL (urine, LC-MSn), with intra-day and inter-day precision <5.4% and <3.9% RSD, respectively [1][2]. Use of the deuterated internal standard 6β-hydroxycortisol-d₄ sulfate (CAS NA; MW 462.55) enables stable isotope dilution for matrix effect correction [3]. This application directly supports pharmaceutical IND/NDA drug-drug interaction studies where CYP3A4 induction/inhibition must be characterized per FDA guidance.

Endogenous Biomarker Validation for CYP3A4 Activity in Clinical Pharmacology Trials

The 6β-hydroxycortisol/cortisol urinary ratio (6βCR) is employed as a non-invasive endogenous biomarker for CYP3A4 phenotyping in clinical trials. Under rifampicin induction (600 mg QD, 14 days), 6βCR increases 4.1–5.2 fold from baseline, demonstrating a dynamic response comparable to midazolam clearance but without requiring probe drug administration [1]. Gender-stratified reference ranges must be applied: the ratio is significantly higher in Caucasian females vs. males, and inter-individual variation exceeds 20-fold [2]. For inhibition studies, 6β-hydroxylation clearance (Clₘ₍₆β₎) is preferred over the simple ratio, as it corrects for renal cortisol clearance variability (2.1–4.6 fold intra-individual) [3].

Steroid Metabolome Profiling in Clinical Endocrinology and Anti-Doping Analysis

In comprehensive LC-MSn steroid profiling methods, 6-beta-Hydroxycortisol Sulfate is required as a reference standard for identifying and quantifying the sulfate-conjugated fraction of cortisol metabolites. The method simultaneously quantifies cortisol and 15 endogenous metabolites (including 6β-hydroxycortisol) with LOD 0.01 ng/mL and LOQ 0.05 ng/mL across all analytes, enabling detection of altered cortisol metabolism in Cushing's syndrome, Addison's disease, and corticosteroid abuse in sports [1]. The sulfate-specific reference standard is essential because the percentage of glucuronidated conjugates varies by metabolite, and conjugate-specific calibration ensures accurate total (free + conjugated) quantification [2].

Pharmaceutical Impurity and Metabolite Reference Standard for ANDA/DMF Submissions

6-beta-Hydroxycortisol Sulfate (CAS 53587-06-7) is catalogued as a pharmaceutical impurity/metabolite reference standard by suppliers serving ANDA and DMF regulatory submissions [1]. It is supplied with full characterization data (COA, HPLC, MS, ¹HNMR), typically at ≥95% purity, and is used as a reference marker for hydrocortisol-related impurities in quality control, stability studies, and method validation for corticosteroid drug products [2]. The compound's structural specificity (C-21 sulfate ester of 6β,11β,17α,21-tetrahydroxypregn-4-ene-3,20-dione) distinguishes it from other cortisol impurities such as cortisol-21-sulfate and 6α-hydroxycortisol, ensuring unambiguous identification in pharmaceutical impurity profiling.

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